molecular formula C17H23N3O5 B3894457 Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate

Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate

Cat. No.: B3894457
M. Wt: 349.4 g/mol
InChI Key: GYGIKANXECHFHD-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate is a complex organic compound that features a piperidine ring, a benzodioxole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a Friedel-Crafts reaction, followed by nitration, reduction, and cyclization.

    Piperidine Ring Formation: The piperidine ring is often synthesized via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The benzodioxole and piperidine moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate can be compared with other similar compounds, such as:

    1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and are known for their biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.

    Ethyl Ester Derivatives: These compounds are often used as prodrugs to enhance the bioavailability of active pharmaceutical ingredients.

The uniqueness of this compound lies in its combination of these three functional groups, which can provide a synergistic effect in its biological activity.

Properties

IUPAC Name

ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-23-16(21)9-18-17(22)20-7-3-4-13(10-20)19-12-5-6-14-15(8-12)25-11-24-14/h5-6,8,13,19H,2-4,7,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGIKANXECHFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCCC(C1)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate
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Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate
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Ethyl 2-[[3-(1,3-benzodioxol-5-ylamino)piperidine-1-carbonyl]amino]acetate
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